molecular formula C12H13NO5 B2785200 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid CAS No. 355810-48-9

4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid

Cat. No. B2785200
CAS RN: 355810-48-9
M. Wt: 251.238
InChI Key: YGFNTNYDYCLKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid” seems to be a complex organic molecule. It appears to contain a benzodioxole group, which is a type of aromatic ether. Benzodioxole derivatives are known to have various biological activities .

Scientific Research Applications

4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid has a variety of scientific research applications. It has been used in the synthesis of a number of biologically active compounds, such as the anticonvulsant drug pregabalin and the anti-inflammatory drug celecoxib. It has also been used as a reagent in the synthesis of other compounds, such as the antidiabetic drug glipizide. Additionally, this compound has been used in the synthesis of compounds that have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid in laboratory experiments is its availability. This compound is relatively easy to synthesize and is commercially available. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is insoluble in water, which can make it difficult to work with in some experiments. Additionally, this compound is a relatively strong acid and can cause skin and eye irritation if handled improperly.

Future Directions

There are a number of potential future directions for research on 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid. These include further research into its mechanism of action, its effects on other neurotransmitters, and its potential therapeutic applications. Additionally, further research into this compound’s potential side effects and interactions with other drugs is needed. Finally, research into the synthesis of this compound and its derivatives is needed in order to develop more efficient and cost-effective methods of production.

Synthesis Methods

The synthesis of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid is typically accomplished through a three-step process. The first step involves the reaction of benzene-1,3-diol with ethyl chloroformate in the presence of a base, such as triethylamine. This reaction yields the intermediate compound ethyl 4-(benzo[1,3]dioxol-5-ylcarbamoyl)butyrate. The second step involves the hydrolysis of the intermediate compound to yield this compound. Finally, the third step involves the purification of the this compound by recrystallization.

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(2-1-3-12(15)16)13-8-4-5-9-10(6-8)18-7-17-9/h4-6H,1-3,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFNTNYDYCLKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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